molecular formula C11H15NO4 B3131276 rac alpha-Ethyl DOPA CAS No. 35115-72-1

rac alpha-Ethyl DOPA

Cat. No. B3131276
CAS RN: 35115-72-1
M. Wt: 225.24 g/mol
InChI Key: BIKJABALNOHOLC-UHFFFAOYSA-N
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Description

Rac alpha-Ethyl DOPA, also known as 2-Amino-2-(3,4-dihydroxybenzyl)butanoic acid, is an antihypertensive agent . It has a molecular weight of 225.24 and a molecular formula of C11H15NO4 .


Molecular Structure Analysis

Rac alpha-Ethyl DOPA contains a total of 31 bonds; 16 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, 1 hydroxyl group, and 2 aromatic hydroxyls .


Physical And Chemical Properties Analysis

Rac alpha-Ethyl DOPA has a molecular weight of 225.24 and a molecular formula of C11H15NO4 . It contains a total of 31 bonds, including 16 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic primary amine, 1 hydroxyl group, and 2 aromatic hydroxyls .

Mechanism of Action

While the exact mechanism of action for rac alpha-Ethyl DOPA is not clear, it’s worth noting that it’s an antihypertensive agent . This suggests it may work by lowering blood pressure, although the specific pathways involved are not detailed in the available resources.

properties

IUPAC Name

2-amino-2-[(3,4-dihydroxyphenyl)methyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-2-11(12,10(15)16)6-7-3-4-8(13)9(14)5-7/h3-5,13-14H,2,6,12H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKJABALNOHOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(3,4-dihydroxybenzyl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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